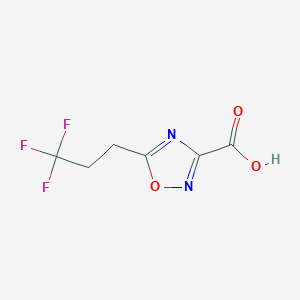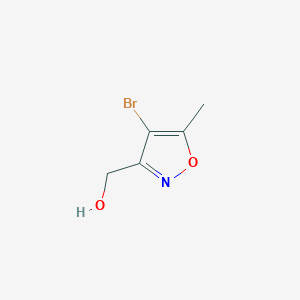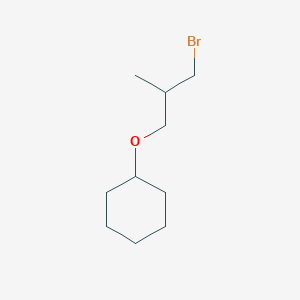
5-(3,3,3-Trifluoropropyl)-1,2,4-oxadiazole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3,3,3-Trifluoropropyl)-1,2,4-oxadiazole-3-carboxylic acid is a fluorinated organic compound that belongs to the class of oxadiazoles. This compound is characterized by the presence of a trifluoropropyl group attached to the oxadiazole ring, which imparts unique chemical and physical properties. The trifluoropropyl group is known for its strong electron-withdrawing effects, which can influence the reactivity and stability of the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,3,3-Trifluoropropyl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,3,3-trifluoropropionyl chloride with hydrazine to form the corresponding hydrazide. This intermediate is then cyclized with a suitable carboxylic acid derivative, such as ethyl oxalyl chloride, under acidic conditions to yield the desired oxadiazole compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-(3,3,3-Trifluoropropyl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The trifluoropropyl group can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoropropyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
5-(3,3,3-Trifluoropropyl)-1,2,4-oxadiazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mécanisme D'action
The mechanism of action of 5-(3,3,3-Trifluoropropyl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets. The trifluoropropyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The electron-withdrawing effects of the trifluoropropyl group can also influence the compound’s reactivity and stability, affecting its overall biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3,3-Trifluoropropionic acid: This compound shares the trifluoropropyl group but lacks the oxadiazole ring, resulting in different chemical and physical properties.
2,2,2-Trifluoroethyl oxadiazole: This compound contains a trifluoroethyl group instead of a trifluoropropyl group, leading to variations in reactivity and stability.
Trifluoromethyl oxadiazole: This compound has a trifluoromethyl group, which imparts different electronic effects compared to the trifluoropropyl group.
Uniqueness
5-(3,3,3-Trifluoropropyl)-1,2,4-oxadiazole-3-carboxylic acid is unique due to the presence of both the trifluoropropyl group and the oxadiazole ring. This combination imparts distinct electronic and steric effects, influencing the compound’s reactivity, stability, and biological activity. The trifluoropropyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable building block in the synthesis of fluorinated pharmaceuticals and specialty chemicals.
Propriétés
Formule moléculaire |
C6H5F3N2O3 |
|---|---|
Poids moléculaire |
210.11 g/mol |
Nom IUPAC |
5-(3,3,3-trifluoropropyl)-1,2,4-oxadiazole-3-carboxylic acid |
InChI |
InChI=1S/C6H5F3N2O3/c7-6(8,9)2-1-3-10-4(5(12)13)11-14-3/h1-2H2,(H,12,13) |
Clé InChI |
ZXIRLKKKFIXGTP-UHFFFAOYSA-N |
SMILES canonique |
C(CC(F)(F)F)C1=NC(=NO1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![3,7-Dimethylimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B13530231.png)
![Methyl spiro[chromane-4,2'-oxirane]-3'-carboxylate](/img/structure/B13530242.png)





![(2R)-2-Amino-2-[3-(trifluoromethoxy)phenyl]ethan-1-OL](/img/structure/B13530260.png)
